Enhanced Aqueous Solubility and Permeability Balance via Altered LogP and TPSA
The target compound exhibits significantly lower lipophilicity (LogP = 0.8) and a larger topological polar surface area (TPSA = 40.5 Ų) compared to the des-hydroxymethyl analog 2-chloro-1-(4-methylpiperidin-1-yl)ethanone (LogP = 1.6, TPSA = 20.3 Ų) . This 2-fold difference in LogP and TPSA is predicted to confer a superior solubility-permeability balance, potentially leading to better oral absorption characteristics in early drug discovery programs [1].
| Evidence Dimension | Lipophilicity and Topological Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 0.8; TPSA = 40.5 Ų |
| Comparator Or Baseline | 2-chloro-1-(4-methylpiperidin-1-yl)ethanone (CAS 4593-20-8); LogP = 1.6; TPSA = 20.3 Ų |
| Quantified Difference | LogP: -0.8 units (2x lower); TPSA: +20.2 Ų (2x higher) |
| Conditions | Standard predicted values (XLogP3) and calculated topological polar surface area. |
Why This Matters
This directly translates to higher aqueous solubility and potentially optimized oral bioavailability profiles, making it a more developable lead scaffold in medicinal chemistry.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
